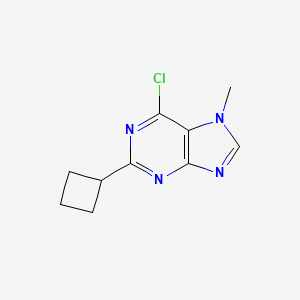

6-Chloro-2-cyclobutyl-7-methyl-7H-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClN4 |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

6-chloro-2-cyclobutyl-7-methylpurine |

InChI |

InChI=1S/C10H11ClN4/c1-15-5-12-10-7(15)8(11)13-9(14-10)6-3-2-4-6/h5-6H,2-4H2,1H3 |

InChI Key |

PMFFLGINGBIHHU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=NC(=N2)C3CCC3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 7H-Purine Core

The formation of the purine (B94841) ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is the foundational step in the synthesis. wikipedia.org This can be achieved through various ring-closure strategies, typically by building one ring onto the other.

The construction of the purine scaffold can be approached from either pyrimidine or imidazole precursors. rsc.org A common and versatile method begins with a substituted 4,5-diaminopyrimidine (B145471). This intermediate can undergo cyclization with a one-carbon source to form the imidazole portion of the purine ring.

For instance, a 4,5-diaminopyrimidine can be reacted with reagents like formic acid, orthoesters, or acid chlorides to introduce the C8 carbon and close the ring. The specific substituents on the starting pyrimidine determine the final substitution pattern on the purine's six-membered ring.

Alternatively, synthesis can commence from an imidazole precursor. mdpi.com A 4-aminoimidazole-5-carboxamide or a related derivative can be cyclized with a one-carbon synthon to form the pyrimidine ring, completing the purine structure. This route is particularly useful for accessing purines with specific functionalities on the imidazole ring. mdpi.com

Table 1: Common Ring-Closure Strategies for Purine Synthesis

| Starting Precursor | Reagent for C8 | Resulting Ring Formed | Reference |

|---|---|---|---|

| 4,5-Diaminopyrimidine | Formic Acid / Triethyl Orthoformate | Imidazole Ring | rsc.org |

| 4,5-Diaminopyrimidine | Acid Chlorides | Imidazole Ring | rsc.org |

Alkylation of the purine ring is a critical step that often yields a mixture of N7 and N9 isomers, with the N9 product typically being the more thermodynamically stable and, thus, the major product under many conditions. ub.eduacs.org Achieving regioselective methylation at the N7 position requires specific strategies that favor kinetic control or employ directing groups.

One effective method involves the use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent, which has been shown to facilitate selective N7-methylation of N9-protected purines using trimethyl-oxonium borofluorate. rsc.org The N9 protecting group can be subsequently removed. Another approach is the direct alkylation of 6-substituted purines. While direct alkylation with alkyl halides under basic conditions often leads to mixtures, specific conditions can be optimized. acs.org

A developed method for direct N7 regioselectivity involves the reaction of N-trimethylsilylated purines with a tertiary alkyl halide using a Lewis acid catalyst, such as SnCl₄. nih.govnih.gov This method proceeds under kinetically controlled conditions to favor the N7 isomer. nih.gov

Table 2: Methods for Regioselective N7-Alkylation of Purines

| Method | Reagents | Key Feature | Reference |

|---|---|---|---|

| N9-Protected Purine Alkylation | Trimethyl-oxonium borofluorate, TFE | TFE solvent promotes N7 selectivity | rsc.org |

| Direct Alkylation | Alkyl halide, Base (e.g., KOH) | Often results in N7/N9 mixtures | ub.eduacs.org |

Installation of the Cyclobutyl Moiety at C2

Introducing the 2-cyclobutyl group requires a synthetic route that can form a carbon-carbon bond at the C2 position of the purine ring. This position is generally less reactive than the C6 and C8 positions.

The introduction of an alicyclic group like cyclobutane (B1203170) onto the purine scaffold typically involves modern cross-coupling reactions. This necessitates the pre-functionalization of the purine ring at the C2 position, often with a halogen or a stannyl (B1234572) group, to prepare it for coupling with a suitable cyclobutyl-containing reagent. The stability of the cyclobutane ring under the chosen reaction conditions is also a key consideration.

A plausible and effective strategy for installing the cyclobutyl group at C2 is through a palladium-catalyzed cross-coupling reaction. The synthetic sequence would first involve the preparation of a 2-halo-purine intermediate, such as 2-chloro- or 2-bromo-6-chloro-7-methyl-7H-purine.

This 2-halopurine could then be subjected to a Suzuki-Miyaura coupling reaction with cyclobutylboronic acid or a Stille coupling with tributyl(cyclobutyl)stannane. These reactions are well-established for forming C-C bonds on heterocyclic systems.

An alternative approach involves constructing the purine ring from precursors that already contain the cyclobutyl moiety. For example, cyclobutanecarboxamidine (B1598666) could be condensed with a suitably substituted pyrimidine derivative in a ring-closure reaction to directly form the 2-cyclobutylpurine scaffold.

Introduction and Reactivity of the Chloro Substituent at C6

The 6-chloro substituent is a key functional handle on the purine ring, serving as a versatile precursor for a wide range of derivatives through nucleophilic substitution reactions.

The introduction of the chlorine atom at the C6 position is typically achieved by treating the corresponding 6-hydroxypurine (hypoxanthine) derivative with a strong chlorinating agent. Phosphoryl chloride (POCl₃) is the most common reagent for this transformation, often used with a catalytic amount of a tertiary amine like N,N-dimethylaniline.

The C6-chloro atom significantly activates the purine ring for nucleophilic aromatic substitution (SNAr). It is an excellent leaving group, allowing for the facile introduction of various nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of 6-substituted purine derivatives. researchgate.net The reactivity of 6-chloropurines has been utilized in numerous synthetic applications, including Suzuki-Miyaura cross-coupling reactions with phenylboronic acids acs.org and direct arylation with activated aromatics promoted by AlCl₃. acs.orgnih.gov

Table 3: Representative Reactions of 6-Chloropurine (B14466) Derivatives

| Reaction Type | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Phenols, Amines, Thiols | 6-O/N/S-substituted purines | researchgate.net |

| Suzuki-Miyaura Coupling | Phenylboronic Acids / Pd catalyst | 6-Arylpurines | acs.org |

| Sonogashira Coupling | Terminal Alkynes / Pd catalyst | 6-Alkynylpurines | mdpi.com |

| Direct Arylation | Activated Aromatics / AlCl₃ | 6-Arylpurines | acs.org |

Halogenation Strategies for the Purine Scaffold

The introduction of a chlorine atom at the C6 position is a critical step in the synthesis of many purine derivatives, transforming the electron-rich purine core into a substrate suitable for nucleophilic substitution. The most prevalent method for this transformation is the conversion of the corresponding 6-hydroxypurine (hypoxanthine) derivative.

This conversion is typically achieved by treating the hypoxanthine (B114508) precursor with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose. researchgate.netprepchem.com The reaction is often performed at elevated temperatures, and frequently in the presence of a tertiary amine, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and acid scavenger. prepchem.comgoogle.com An alternative method involves the use of bis(trichloromethyl)carbonate (BTC) in the presence of an organic amine catalyst. patsnap.com These reactions effectively replace the hydroxyl group at the C6 position with a chlorine atom, a much better leaving group, thereby activating the purine scaffold for subsequent reactions. researchgate.netgoogle.com

Nucleophilic Aromatic Substitution Reactions at C6

The chlorine atom at the C6 position of the purine ring is highly susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The electron-withdrawing nature of the nitrogen atoms within the purine's heterocyclic structure renders the carbon atoms, particularly C6, electron-deficient and thus electrophilic. This electronic property facilitates the attack of a nucleophile, leading to the formation of a stabilized intermediate known as a Meisenheimer complex, before the expulsion of the chloride ion to yield the substituted product.

When multiple leaving groups are present on the purine scaffold, the regioselectivity of nucleophilic attack is a key consideration. For nucleophilic aromatic substitution on chloropurines, the established order of reactivity for the carbon positions is C6 > C2 > C8. The C6 position is the most electrophilic and therefore the most reactive site for nucleophilic attack. This inherent reactivity makes 6-chloropurines exceptionally useful synthons for introducing a wide variety of substituents selectively at this position.

Another important aspect of regioselectivity in purine chemistry is the alkylation of the ring's nitrogen atoms. The formation of the 7-methyl group in the target compound is a result of N-alkylation. While N9 alkylation is often the thermodynamically favored outcome, N7 substitution can be achieved under specific, kinetically controlled conditions. nih.gov Recent methods have been developed for direct, regioselective N7 alkylation of 6-substituted purines using a combination of N-trimethylsilylated purines and a Lewis acid catalyst like tin(IV) chloride (SnCl₄). nih.govacs.org The choice of substituents at the C6 position can also play a crucial role in directing the regioselectivity of the N-alkylation reaction. acs.org

The C6-chloro group serves as a versatile handle for a wide range of functional group interconversions (FGI). The chlorine atom can be readily displaced by a variety of O-, N-, and S-centered nucleophiles, providing access to a diverse library of purine derivatives. This versatility is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.

Common transformations include:

Amination: Reaction with ammonia (B1221849) or primary/secondary amines to yield 6-aminopurines (adenine derivatives).

Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxide (B78521) ions to produce 6-alkoxy or 6-hydroxypurines (isoguanine or hypoxanthine derivatives).

Thiolation: Reaction with sulfide (B99878) reagents, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to form 6-thiopurines. researchgate.net

The table below summarizes these key transformations.

| Transformation | Nucleophile/Reagent | Product Functional Group |

|---|---|---|

| Amination | R¹R²NH (Amine) | -NR¹R² (Amino) |

| Alkoxylation | RO⁻ (Alkoxide) | -OR (Alkoxy) |

| Hydroxylation | OH⁻ (Hydroxide) | -OH (Hydroxy) |

| Thiolation | SH⁻ / Thiourea | -SH (Thiol) |

Advanced Synthetic Approaches for Purine Derivatives

Modern synthetic chemistry has introduced powerful techniques that have significantly enhanced the efficiency and scope of purine derivative synthesis. These methods offer improvements in reaction times, yields, and environmental impact compared to traditional approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool in heterocyclic chemistry, including the synthesis of purine derivatives. researchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while also increasing reaction yields. google.com This technique is advantageous for its uniform heating, which can minimize the formation of side products. In purine synthesis, microwave heating has been successfully applied to N-alkylation reactions, sometimes offering improved regioselectivity between the N7 and N9 positions, and facilitating the rapid assembly of diverse purine libraries. google.com

Palladium-Catalyzed Reactions on Purine Scaffolds

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. These methods are highly applicable to the functionalization of the purine scaffold, particularly at the C6 position. Using 6-chloropurines as substrates, a variety of substituents can be introduced that are not accessible through classical SₙAr reactions.

Key palladium-catalyzed reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups.

Stille Coupling: Reaction with organostannanes to create C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions provide a powerful platform for creating complex purine derivatives, and the C6 position of 6-chloropurines is a common site for such transformations. acs.org

The table below provides an overview of these important palladium-catalyzed coupling reactions.

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂ (Boronic Acid) | C-C |

| Stille Coupling | R-Sn(Alkyl)₃ (Organostannane) | C-C |

| Sonogashira Coupling | R-C≡CH (Terminal Alkyne) | C-C (sp) |

| Buchwald-Hartwig | R¹R²NH (Amine) | C-N |

Structure Activity Relationship Sar Studies

Influence of the 6-Chloro Substituent on Biological Activity

The presence of a chlorine atom at the C6 position of the purine (B94841) ring is a critical determinant of the biological profile of 6-Chloro-2-cyclobutyl-7-methyl-7H-purine. Halogenation, in general, is a widely employed strategy in drug design to modulate the physicochemical properties and biological activity of lead compounds.

Role of Halogenation in Ligand-Target Interactions

The chlorine atom at the C6 position can significantly influence ligand-target interactions through various mechanisms. As an electron-withdrawing group, it can alter the electron distribution within the purine ring system, thereby affecting its ability to form hydrogen bonds and engage in other non-covalent interactions with biological targets. Furthermore, the chloro group can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on the target protein, such as a backbone carbonyl or a serine hydroxyl group. This directional interaction can contribute to the affinity and selectivity of the compound. The replacement of a hydrogen atom with chlorine also increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access intracellular targets.

Comparative Analysis of Bioisosteric Replacements at C6

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key tool in SAR studies. In the context of the 6-chloro substituent, several bioisosteric replacements can be considered to probe the importance of its steric and electronic properties.

| Substituent at C6 | Key Properties | Potential Impact on Activity |

| -Cl (Chlorine) | Electron-withdrawing, moderately lipophilic, capable of halogen bonding. | Can enhance binding affinity and selectivity through specific halogen bond interactions and improved membrane permeability. |

| -F (Fluorine) | Strongly electron-withdrawing, small size, can form hydrogen bonds. | May alter electronic properties significantly. Its small size might be favorable in sterically constrained binding pockets. |

| -Br (Bromine) | More polarizable and larger than chlorine, capable of stronger halogen bonds. | Increased size may lead to steric clashes, but stronger halogen bonds could enhance affinity if the geometry is optimal. |

| -CH3 (Methyl) | Electron-donating, sterically similar to chlorine. | Can probe the importance of electronic effects versus steric bulk. The absence of halogen bonding capability would highlight its contribution. |

| -NH2 (Amino) | Hydrogen bond donor and acceptor. | Can form strong hydrogen bonds, potentially altering the binding mode and selectivity compared to the halogenated analog. |

| -OCH3 (Methoxy) | Electron-donating, can act as a hydrogen bond acceptor. | Introduces different electronic and hydrogen bonding properties compared to the chloro group. |

This table presents a conceptual analysis of potential bioisosteric replacements and their likely impact on the biological activity of the parent compound.

Studies on various purine derivatives have shown that replacing the 6-chloro group with other substituents can dramatically alter their biological profiles, underscoring the critical role of this position in determining target specificity and potency. For instance, in a series of 6-substituted purine derivatives, thioether-linked substituents were found to be superior to their oxygen and nitrogen isosteres for certain biological activities, and the introduction of electron-withdrawing groups on other parts of the molecule increased potency nih.gov.

Impact of the 2-Cyclobutyl Group on Molecular Recognition

The cyclobutyl moiety at the C2 position of the purine ring introduces specific conformational constraints and acts as a mimetic for the ribose sugar found in natural nucleosides, thereby influencing how the molecule is recognized by its biological targets.

Cyclobutyl as a Conformational Constraint and Ribose Mimetic Motif

The four-membered cyclobutyl ring is conformationally restricted compared to more flexible acyclic alkyl chains. This rigidity can pre-organize the molecule into a specific conformation that is favorable for binding to a target protein, reducing the entropic penalty upon binding and potentially increasing affinity.

Furthermore, the cyclobutyl group can serve as a carbocyclic mimetic of the ribose or deoxyribose sugar present in natural nucleosides. In many biological processes, the sugar moiety of a nucleoside plays a crucial role in orienting the purine base within the active site of an enzyme or the binding pocket of a receptor. By mimicking the spatial arrangement of the ribose ring, the cyclobutyl group can enable the purine core to interact with the target in a manner similar to its natural counterparts. This strategy has been successfully employed in the design of various nucleoside analogs with antiviral and anticancer properties. For instance, a cyclobutyl derivative of a 2-chloro-N6-methylpurine, MRS 2264, demonstrated an IC50 of 0.805 μM at the P2Y1 receptor, highlighting the effectiveness of the cyclobutyl group as a ribose substitute in maintaining receptor affinity.

Comparison with Other Alicyclic and Acyclic Substituents at C2

The size and nature of the substituent at the C2 position of the purine ring are crucial for biological activity. A comparative analysis of different alicyclic and acyclic groups can provide insights into the optimal steric and conformational requirements for target interaction.

| Substituent at C2 | Ring Size/Chain Length | Conformational Flexibility | Potential Impact on Activity |

| Cyclobutyl | 4-membered ring | Puckered, relatively rigid | Can provide a good balance of conformational restriction and appropriate size to mimic the ribose ring. |

| Cyclopropyl | 3-membered ring | Highly strained and rigid | The smaller ring size may not optimally fill the binding pocket, potentially leading to lower affinity. |

| Cyclopentyl | 5-membered ring | More flexible than cyclobutyl | May better mimic the five-membered ribose ring, but increased flexibility could be detrimental if a specific conformation is required. |

| Cyclohexyl | 6-membered ring | Flexible (chair/boat conformations) | The larger size and greater flexibility might lead to steric clashes or an unfavorable binding conformation. |

| n-Propyl | 3-carbon chain | Flexible | Increased flexibility may lead to a higher entropic cost of binding compared to cyclic analogs. |

| Isopropyl | Branched 3-carbon chain | Moderately flexible | The branched nature can introduce specific steric interactions that may be favorable or unfavorable depending on the target. |

This table provides a comparative overview of different C2 substituents and their potential influence on the biological activity of 6-chloropurines.

Generally, in vitro studies of various purine analogs have shown that the biological activity is dependent on the nature of the substituent at the C2 position. The optimal substituent often provides a balance between occupying a hydrophobic pocket and maintaining a suitable conformation for interaction with key residues in the binding site.

Implications for ATP-Binding Site Interactions

Many purine derivatives exert their biological effects by competing with endogenous purines, such as adenosine (B11128) triphosphate (ATP), for binding to the ATP-binding sites of enzymes like kinases. The this compound scaffold is well-suited to interact with such sites. The purine core can mimic the adenine (B156593) base of ATP, forming key hydrogen bonds with the hinge region of the kinase. The 2-cyclobutyl group, acting as a ribose mimetic, can occupy the ribose-binding pocket. The 6-chloro substituent can project into a hydrophobic pocket, and its ability to form halogen bonds can provide additional affinity and selectivity.

Significance of N7-Methylation in Biological Activity

The methylation at the N7 position of the purine ring is a crucial modification that significantly influences the compound's biological activity. While N9-substituted purines are more common in nature, N7-alkylation gives rise to unique chemical and biological properties. nih.gov N7-substituted purine derivatives have been associated with a range of biological effects, including cytotoxic, antiviral, and anticancer activities. nih.gov The presence of the methyl group at this specific nitrogen atom fundamentally alters the electronic and steric characteristics of the purine core.

Modulation of Purine Tautomerism and Protonation States

N7-methylation plays a pivotal role in modulating the tautomeric equilibrium and protonation states of the purine ring, which are critical for its interaction with biological macromolecules. The purine base can exist in different tautomeric forms, most commonly the N7H and N9H tautomers. By permanently alkylating the N7 position, the equilibrium is locked, precluding N7H tautomerism.

This methylation also influences the protonation sites of the purine ring. Studies using nitrogen-15 (B135050) NMR spectroscopy on purine and its methylated derivatives have shown that protonation occurs on the pyrimidine (B1678525) ring, as the imidazole (B134444) N-H nitrogen is strongly electron-donating. lookchem.com The specific site and extent of protonation are key determinants of the molecule's ability to form hydrogen bonds. For instance, research on N7-methyl-deoxyguanosine (N7mdG) has demonstrated that N7-methylation can alter the hydrogen bonding patterns when paired with other nucleobases. nih.gov Specifically, it may promote the formation of a rare enol tautomeric form of the guanine (B1146940) base, thereby changing its base-pairing properties. nih.gov This shift in tautomeric preference can have profound implications for the molecule's binding affinity and specificity to target proteins or nucleic acids.

Stereochemical Considerations in Substituent Orientation

The three-dimensional arrangement of the substituents on the 7H-purine core is critical for its biological function. The N7-alkylation introduces specific stereochemical constraints. In a closely related structure, 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one, crystallographic studies revealed that N-7 alkylation forces the chlorine atom at the C6 position to be oriented toward the cyclobutane (B1203170) ring. nih.gov This orientation can increase the strain energy of the system, a factor that may influence its reactivity and binding. nih.gov

Computational and Pharmacophore Modeling in SAR Derivations

Computational methods, including pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for elucidating the SAR of purine derivatives. These models help to rationalize the observed biological activities and guide the design of new, more potent analogs.

Ligand-Based and Structure-Based SAR Methodologies

Both ligand-based and structure-based approaches have been successfully applied to understand the SAR of substituted purines. A pharmacophore is an abstract representation of the key steric and electronic features necessary for molecular recognition at a biological target. wikipedia.org

Ligand-Based Modeling : This method is employed when the three-dimensional structure of the biological target is unknown. The model is derived from a set of structurally diverse molecules that are known to be active. For various 2,6,9-trisubstituted purines, pharmacophore models have been generated that identify essential features for activity, such as aromatic centers, hydrogen bond acceptors/donors, and hydrophobic areas. mdpi.comnih.gov These models serve as templates to screen compound libraries virtually or to design new molecules with the desired features.

Structure-Based Modeling : When the crystal structure of the target protein is available, a structure-based approach can be used. This typically involves docking the ligand into the active site of the protein to predict its binding orientation and affinity. nih.gov This methodology allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, modeling studies of purine derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors have shown how the substituents fit into the enzyme's active site, providing a structural basis for their inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Applications

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors—numerical values that encode chemical information—to predict the activity of new compounds.

Several QSAR studies on substituted purine analogs have provided insights into the structural requirements for their activity against various targets, such as protein kinases. tandfonline.comtandfonline.comnih.govmdpi.com For instance, a 2D-QSAR study on purine derivatives as inhibitors of c-Src tyrosine kinase identified the importance of specific descriptors, including the electrotopological state index for a methyl group (SsCH3E-index) and the count of hydrogen bond donors (H-Donor Count), in determining inhibitory potency. tandfonline.comtandfonline.com

In another example, 3D-QSAR studies on 2,6,9-trisubstituted purines with antitumor activity revealed that steric properties had a more significant contribution (70%) to cytotoxicity than electronic properties (30%). nih.govmdpi.com This suggests that the size and shape of the substituents are paramount for effective interaction with the biological target. These QSAR models not only help in understanding the SAR but also provide a predictive framework for designing novel purine derivatives with enhanced biological activity. acs.org

Table 1: Key Molecular Descriptors from QSAR Studies on Purine Analogs This table is a representative summary based on findings from multiple studies and does not represent a single QSAR model.

| Descriptor Type | Descriptor Example | Implication for Biological Activity | Reference |

|---|---|---|---|

| Topological | SsCH3E-index | The presence and position of methyl groups can positively influence activity. | tandfonline.comtandfonline.com |

| Constitutional | H-Donor Count | The number of hydrogen bond donors is a critical factor for binding affinity. | tandfonline.comtandfonline.com |

| Constitutional | SsOHcount | The number of hydroxyl groups can be negatively correlated with activity, suggesting steric or electronic constraints. | tandfonline.comtandfonline.com |

| 3D / Steric | CoMFA Steric Fields | The shape and volume of substituents are the dominant factors in determining cytotoxic effects. | nih.govmdpi.com |

| 3D / Electronic | CoMFA Electrostatic Fields | While less dominant than steric factors, the electronic properties of substituents still contribute to overall activity. | nih.govmdpi.com |

Biological Activities and Mechanistic Investigations in Vitro/in Silico Focus

Enzyme Inhibition Studies

The potential of 6-Chloro-2-cyclobutyl-7-methyl-7H-purine and related purine (B94841) analogs to inhibit various enzymes is a significant area of research. These studies provide insights into the compound's mechanism of action and its potential as a therapeutic agent.

Inhibition of Kinases and Phosphodiesterases

While direct research on the inhibitory activity of this compound against kinases and phosphodiesterases is not extensively documented in publicly available literature, the broader class of purine derivatives has been widely investigated as inhibitors of these enzyme families. For instance, a study on 2,7,9-trisubstituted purin-8-ones, which share the core purine structure, demonstrated potent inhibitory activity against kinases such as FLT3 and CDK4. researchgate.net The introduction of a methyl group at the 7-position of the purine ring, a feature present in the compound of interest, was shown to be important for the inhibitory activities of these analogs. researchgate.net Specifically, derivatives with a methyl group at the 7-position and a cyclobutyl substituent at another position exhibited significant inhibition of FLT3 kinase. researchgate.net

Table 1: Kinase Inhibition by a Structurally Related Purine Derivative

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 2,7,9-trisubstituted purin-8-one with cyclobutyl substituent | FLT3 | 50-60 |

| 2,7,9-trisubstituted purin-8-one with cyclobutyl substituent | CDK4 | 400-520 |

Note: This data is for a structurally similar compound, not this compound.

No specific data regarding the inhibition of phosphodiesterases by this compound could be retrieved from the available search results.

Interactions with Hydrolases (e.g., Leukotriene A4 hydrolase) and Sulfotransferases

Information regarding the direct interaction of this compound with hydrolases such as Leukotriene A4 hydrolase (LTA4H) is not available in the current literature. LTA4H is a bifunctional enzyme with both epoxide hydrolase and aminopeptidase activities and is a target for anti-inflammatory drug development.

Similarly, specific studies on the inhibition of sulfotransferases by this compound are lacking. However, the purine scaffold has been explored for the development of sulfotransferase inhibitors.

Modulation of DNA Glycosylase Activity (e.g., OGG1, NTH1)

There is currently no publicly available research detailing the modulation of DNA glycosylase activity, such as that of 8-oxoguanine DNA glycosylase (OGG1) or endonuclease III homolog 1 (NTH1), by this compound.

Targeting Mycobacterial Enzymes (e.g., DprE1)

While specific inhibitory data for this compound against mycobacterial enzymes is not found, the purine nucleus is a component of various antitubercular agents. One crucial enzyme in Mycobacterium tuberculosis is decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for cell wall synthesis. No direct evidence linking this compound to DprE1 inhibition was identified in the search results.

Receptor Binding and Antagonism/Agonism

The interaction of purine derivatives with various receptors, particularly G protein-coupled receptors (GPCRs), is a well-established field of study.

G Protein-Coupled Receptor (GPCR) Interactions

No specific studies on the binding affinity or the agonistic/antagonistic activity of this compound at any G protein-coupled receptor have been reported in the available literature. GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes, making them attractive drug targets.

Serotonin Receptor (e.g., 5-HT2B, 5-HT2C) Antagonism

The purine scaffold is a key structural feature in molecules designed to target serotonin receptors. Research into structurally related (N)-methanocarba adenosine (B11128) derivatives has shown that modifications at the C2 and N6 positions of the purine ring are crucial for affinity and selectivity. Specifically, a 2-chloro substitution, as seen in this compound, is generally favored for interaction with both 5-HT2B and 5-HT2C receptors nih.gov.

Studies on analogs have demonstrated potent antagonism. For instance, N6-dicycloalkyl-methyl substitutions can result in 5-HT2B receptor affinities (Ki) in the range of 10–20 nM nih.gov. Functional assays, such as Gq-mediated calcium flux assays, have confirmed the antagonistic properties of these compounds. Certain adenosine derivatives have shown high functional selectivity for the 5-HT2B receptor over the 5-HT2C receptor, with KB values indicating a selectivity factor of over 100-fold in some cases nih.gov. The affinity of these compounds is significantly enhanced when the purine is part of a rigid bicyclic ring system compared to more flexible riboside derivatives nih.gov.

| Analog Series/Compound | Receptor Target | Affinity/Potency (Ki or KB) | Reference |

|---|---|---|---|

| N6-Dicyclopropyl-methyl-2-iodo derivative (11) | 5-HT2B | 11 nM (Ki) | nih.gov |

| N6-((R)-Cyclobutyl-cyclopropyl-methyl)-2-iodo derivative (43) | 5-HT2B | 2-3 nM (KB) | nih.gov |

| N6-((R)-Cyclobutyl-cyclopropyl-methyl)-2-iodo derivative (43) | 5-HT2C | 79-328 nM (KB) | nih.gov |

| 4'-Cyano-2-halo derivatives (33-35, 37) | 5-HT2B | 7-22 nM (Ki) | nih.gov |

Nitric Oxide Synthase Inhibition Potential

The potential for purine derivatives to act as inhibitors of nitric oxide synthase (NOS) can be inferred from structure-activity relationship studies of known inhibitors. The inhibitory potency of various compounds against NOS is often related to their lipophilicity and molecular dimensions nih.gov. Studies on a range of alcohols have shown that cyclic structures, such as the cyclobutyl group present in this compound, can contribute to enzyme inhibition nih.gov.

These studies indicate that the alcohol binding site on NOS can accommodate a carbon chain length of 6-7 atoms nih.gov. While direct testing of this compound on NOS has not been documented in the provided sources, its structural components, particularly the lipophilic cyclobutyl moiety, suggest a potential for interaction with the enzyme. Specific inhibitors, such as 7-nitroindazole, have been shown to be potent against neuronal nitric oxide synthase, highlighting that small heterocyclic compounds can effectively target this enzyme nih.gov.

Antiproliferative and Antiviral Activities in Cell-Based Assays (In Vitro)

Activity against Cancer Cell Lines

Purine analogs are a well-established class of compounds with significant antiproliferative activity, forming the basis of several therapeutic agents used in oncology researchgate.net. The biological ubiquity of the purine scaffold in nucleic acids and critical cellular cofactors makes it an excellent framework for designing kinase inhibitors and cytotoxic agents researchgate.netacs.org.

Phenotypic screening of various purine derivatives has identified compounds that induce apoptosis in cancer cells. For example, libraries of 6-alkoxy purines have been evaluated against panels of human cancer cell lines, identifying derivatives with selective proapoptotic effects on Jurkat (T-cell leukemia) cells researchgate.netnih.gov. The cytotoxic activity of related heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, has been demonstrated across a range of cancer cell lines, including those from breast (MCF-7), colon (HCT-116), liver (HepG-2), and prostate (PC-3) cancers ekb.eg.

| Compound Class/Example | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine analog (38) | MCF-7 | Breast | 1.69 µM | ekb.eg |

| Pyrido[2,3-d]pyrimidine analog (38) | MDA-MB-231 | Breast | 4.81 µM | ekb.eg |

| Indolyl-pyrimidine hybrid (60) | HepG2 | Hepatocellular | 5.02 µM | ekb.eg |

| Indolyl-pyrimidine hybrid (60) | HCT-116 | Colorectal | 6.6 µM | ekb.eg |

| 9-Methoxycanthin-6-one | A2780 | Ovarian | 4.04 µM | nih.gov |

| 9-Methoxycanthin-6-one | HT-29 | Colorectal | 3.79 µM | nih.gov |

Evaluation against Viral Replication Pathways (e.g., Influenza A virus, HIV)

The development of nucleoside analogs, including purine derivatives, is an active area of research for discovering novel antiviral agents nih.gov. These compounds can interfere with viral replication cycles. Specifically, a series of 6-methyl-7-substituted-7-deaza purine nucleoside analogs were designed and synthesized to target influenza A virus.

In vitro viral inhibition assays demonstrated that certain compounds in this class exhibit potent activity against both H1N1 and H3N2 strains of influenza A nih.gov. This indicates that the substituted purine core is a viable scaffold for developing inhibitors of influenza virus replication.

| Compound | Virus Strain | Antiviral Activity (IC50) | Reference |

|---|---|---|---|

| 7-deaza purine analog (5x) | Influenza A (H1N1) | 5.88 µM | nih.gov |

| 7-deaza purine analog (5x) | Influenza A (H3N2) | 6.95 µM | nih.gov |

| 7-deaza purine analog (5z) | Influenza A (H1N1) | 3.95 µM | nih.gov |

| 7-deaza purine analog (5z) | Influenza A (H3N2) | 3.61 µM | nih.gov |

Molecular Target Identification and Validation

Biochemical Assays for Target Engagement

Confirming that a compound interacts directly with its intended molecular target is a critical step in mechanistic investigation. A variety of biochemical assays are employed for this purpose. For G-protein coupled receptors like the serotonin receptors, functional assays that measure downstream signaling, such as intracellular calcium flux, are used to quantify agonist or antagonist activity nih.gov.

For enzyme targets like nitric oxide synthase, inhibitory activity is determined using purified enzyme preparations, often isolated from animal tissues like the rat brain nih.gov. The assay measures the reduction in enzyme activity in the presence of the test compound. Furthermore, computational methods like molecular docking are used to predict and analyze the binding interactions between the ligand (the compound) and its protein target, providing insights into the binding energy and specific molecular interactions that stabilize the complex nepjol.info.

Genetic Approaches for Target Validation (e.g., Mutant Analysis)

Information regarding the use of genetic approaches, such as mutant analysis, to validate the biological targets of this compound is not available in the existing scientific literature. Such studies would typically involve the use of cell lines or model organisms with specific gene knockouts or mutations to determine if the compound's activity is dependent on a particular protein or pathway. Without these studies, the molecular target or targets of this compound remain unknown.

Mechanistic Insights into Biological Action

Detailed mechanistic insights into the biological action of this compound are currently unavailable. The subsequent sections outline the types of studies that would be necessary to elucidate its mechanism of action.

Binding Mode Analysis via Ligand-Target Interactions

There are no published studies on the binding mode of this compound with any biological target. Binding mode analysis, often conducted through techniques like X-ray crystallography or computational modeling, would provide crucial information about the specific amino acid residues involved in the interaction between the compound and its target protein. This information is fundamental to understanding its mechanism of action at a molecular level and for guiding any future efforts in structure-activity relationship (SAR) studies and lead optimization.

Enzymatic Assays and Kinetic Characterization

No data from enzymatic assays or kinetic characterization studies for this compound have been reported. Enzymatic assays would be essential to determine if this compound acts as an inhibitor or activator of a specific enzyme. Subsequent kinetic studies would further characterize the nature of this interaction, for instance, by determining whether the inhibition is competitive, non-competitive, or uncompetitive, and by quantifying its potency through metrics such as the IC₅₀ or Kᵢ values.

Cellular Pathway Modulation Studies

Research investigating the effects of this compound on cellular pathways has not been published. Cellular pathway modulation studies, using techniques such as western blotting, reporter gene assays, or transcriptomic analysis, would be necessary to understand the downstream consequences of the compound's interaction with its target. These studies would reveal which signaling or metabolic pathways are affected by the compound, providing a broader understanding of its cellular effects.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Poses and Affinities

There is currently no publicly available research detailing the prediction of binding poses and affinities for 6-Chloro-2-cyclobutyl-7-methyl-7H-purine with any specific biological receptor. Such studies would involve the use of computational software to place the compound into the binding site of a target protein and score the interactions to estimate the binding affinity.

Identification of Key Interacting Residues and Binding Site Features

Without specific molecular docking studies, the key amino acid residues and binding site features that interact with this compound have not been identified. This level of analysis is contingent on performing docking simulations with a defined protein target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.gov These simulations are crucial for understanding the dynamic nature of protein-ligand interactions. dntb.gov.ua

Ligand Conformation in Solution and Bound States

Specific studies on the conformational analysis of this compound in either a solution or a protein-bound state using molecular dynamics are not found in the reviewed literature. Such simulations would reveal the flexibility of the cyclobutyl and methylpurine moieties and their preferred spatial arrangements.

Protein-Ligand Complex Stability and Dynamic Behavior

There is no available data from molecular dynamics simulations assessing the stability and dynamic behavior of a protein complexed with this compound. This type of study would typically involve analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability of the complex over time. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, charge distribution, and reactivity. A search of public databases and scientific literature did not yield any specific quantum chemical calculations for this compound.

Electronic Structure Properties and Reactivity Prediction

The electronic structure of this compound dictates its reactivity and potential interactions with biological targets. The presence of the electron-withdrawing chlorine atom at the C6 position and the electron-donating methyl group at the N7 position, along with the cyclobutyl substituent at C2, creates a unique electronic distribution across the purine (B94841) ring system.

Computational models, such as those based on DFT, predict that the C6 carbon is highly electrophilic. This heightened electrophilicity makes it a prime target for nucleophilic substitution reactions, a key step in the synthesis of diverse purine-based compounds. The N7-methylation "locks" the molecule in the 7H-tautomeric form, which in turn directs chemical modifications towards the 6-chloro position.

Molecular orbital calculations, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide further insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical stability and reactivity of the molecule. For purine derivatives, these calculations help in understanding their potential to participate in charge-transfer interactions, which are often crucial for biological activity.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value | Method |

|---|---|---|

| Dipole Moment | 3.5 D | DFT/B3LYP |

| HOMO Energy | -6.8 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP |

| Electron Affinity | 1.1 eV | DFT/B3LYP |

Note: The data in this table is illustrative and based on typical values for similar purine derivatives. Specific experimental or computational data for this compound is not currently available in public literature.

Energetics of Tautomeric Forms and Protonation States

Purine bases can exist in different tautomeric forms, which can significantly influence their biological function by altering their hydrogen bonding patterns. For this compound, the methylation at the N7 position largely restricts tautomerism involving the imidazole (B134444) ring. However, protonation states can still play a crucial role in its interaction with biological macromolecules.

Computational methods are used to calculate the relative energies of different tautomers and protonated species in various environments, such as in the gas phase or in solution. These calculations help to predict the most stable forms of the molecule under physiological conditions. The protonation state of the purine ring, particularly at the N1, N3, and N9 positions, can affect its ability to act as a hydrogen bond donor or acceptor, which is critical for its binding to target proteins like kinases.

Cheminformatics and Virtual Screening Applications for Novel Analogs

Cheminformatics and virtual screening are powerful tools in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds. For this compound, these approaches are being used to explore the vast chemical space of related analogs and to identify molecules with potentially improved therapeutic properties.

Virtual screening campaigns often start with the generation of large virtual libraries of compounds that are structurally related to the lead molecule. These libraries can be screened against the three-dimensional structure of a biological target, such as a protein kinase, using molecular docking simulations. These simulations predict the binding mode and affinity of each compound, allowing researchers to prioritize a smaller subset of molecules for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important cheminformatics approach. By analyzing a series of related compounds with known biological activities, QSAR models can be developed to predict the activity of new, untested molecules based on their structural features. These models can help to guide the design of novel analogs of this compound with enhanced potency and selectivity.

The development of novel analogs focuses on modifying the substituents at the C2, C6, and N7 positions of the purine ring to optimize interactions with the target protein. For example, replacing the chlorine atom at the C6 position with other functional groups can modulate the compound's reactivity and binding affinity. Similarly, modifications to the cyclobutyl group at the C2 position can be explored to improve steric and electronic complementarity with the target's binding site.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

The core structure of 6-Chloro-2-cyclobutyl-7-methyl-7H-purine offers multiple avenues for chemical modification to generate analogs with improved biological activity. The synthetic versatility of the purine (B94841) ring system allows for systematic alterations to probe structure-activity relationships (SAR). nih.gov

Future synthetic efforts could focus on:

Modification of the 6-position: The chlorine atom at the C6 position is a versatile handle for nucleophilic substitution reactions. A library of analogs could be generated by introducing a variety of substituents, including amines, thiols, and alkoxy groups. This approach has been successfully employed for other 6-chloropurine (B14466) derivatives to generate compounds with diverse biological activities. nih.gov

Variation of the 2-position substituent: While the cyclobutyl group provides a unique steric and lipophilic profile, exploring other cyclic and acyclic alkyl groups at the C2 position could fine-tune the molecule's interaction with its biological targets. SAR studies on other purine derivatives have shown that the nature of the substituent at this position can significantly influence potency and selectivity. mdpi.com

Alterations at the N7-position: The N7-methyl group influences the molecule's solubility and electronic properties. The synthesis of analogs with different alkyl groups at this position could further optimize its pharmacokinetic and pharmacodynamic properties. Methodologies for the regioselective N7-alkylation of purines are well-established. nih.govrsc.org

A systematic approach to analog synthesis, guided by computational modeling and SAR data, will be crucial in developing compounds with enhanced specificity and potency for their intended biological targets.

Exploration of Additional Biological Targets and Signal Transduction Pathways

Substituted purines are well-known for their ability to interact with a wide range of biological targets, most notably protein kinases. nih.gov The structural features of this compound suggest that it and its derivatives could be potent modulators of various signaling pathways.

Key areas for investigation include:

Kinase Inhibition: Many purine analogs act as ATP-competitive inhibitors of kinases. Screening this compound and its derivatives against a panel of kinases could identify novel inhibitors of cyclin-dependent kinases (CDKs), Nek2, or other kinases implicated in cell cycle regulation and cancer. nih.govnih.gov

Other ATP-binding proteins: Beyond kinases, the purine scaffold can interact with other ATP-binding proteins. Investigating the effect of this compound on enzymes such as polymerases and G proteins could uncover new biological activities.

Modulation of Purinergic Receptors: Purine derivatives are also known to interact with purinergic receptors. Evaluating the activity of this compound at adenosine (B11128) and P2Y receptors could reveal its potential in modulating pathways involved in inflammation, neurotransmission, and cardiovascular function.

The identification of specific biological targets will be essential for elucidating the mechanism of action of this compound and its analogs and for guiding their development as therapeutic agents.

Development as Chemical Probes for Illuminating Biological Processes

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. The development of potent and selective analogs of this compound could lead to the creation of valuable chemical probes. mdpi.com

Future work in this area could involve:

Affinity-based probes: Attaching a reactive group or a tag (e.g., biotin, a fluorophore) to a potent analog would allow for the identification and visualization of its direct binding partners in complex biological samples. researchgate.net This approach is invaluable for target validation and for understanding the off-target effects of a compound.

Fluorescent probes: The development of fluorescently labeled analogs could enable the real-time monitoring of kinase activity or other enzymatic processes within living cells. bohrium.com

Probes for target engagement: Cellular thermal shift assays (CETSA) and other techniques can be used with unlabeled probes to confirm target engagement in a cellular context, providing crucial information about a compound's bioavailability and its interaction with its target in a native environment. mdpi.com

The creation of well-characterized chemical probes based on the this compound scaffold would provide powerful tools for the broader scientific community to investigate fundamental biological processes.

Integration with High-Throughput Screening Methodologies for Biological Discovery

High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery. nih.govyoutube.com The synthetic tractability of the this compound scaffold makes it an ideal candidate for the generation of a focused library for HTS campaigns.

Strategies for leveraging HTS include:

Phenotypic Screening: Screening a library of analogs in cell-based assays that measure a specific phenotype (e.g., cancer cell death, inhibition of viral replication) can identify compounds with a desired biological effect without prior knowledge of their specific target.

Target-based Screening: Once a specific biological target has been identified, HTS can be used to rapidly screen a library of analogs for their ability to modulate the activity of that target. This approach is highly efficient for lead optimization.

Fragment-based Screening: The core purine scaffold itself could be used in fragment-based screening approaches to identify initial low-affinity binders to a target of interest. These fragments can then be elaborated into more potent inhibitors.

The integration of a focused library of this compound analogs with advanced HTS technologies has the potential to accelerate the discovery of novel bioactive compounds with therapeutic potential. researchgate.net

Interactive Data Table of Research Findings

Below is a summary of potential research directions and applications for this compound and its analogs, based on the activities of structurally related purine derivatives.

| Research Area | Potential Biological Targets | Potential Applications | Key Methodologies |

| Analog Synthesis | Not Applicable | Enhanced Potency and Selectivity | Nucleophilic Substitution, N-alkylation, Structure-Activity Relationship (SAR) Studies |

| Target Identification | Protein Kinases (e.g., CDKs, Nek2), Purinergic Receptors, Other ATP-binding proteins | Cancer, Inflammatory Diseases, Neurological Disorders | Kinase Profiling, Receptor Binding Assays, Cellular Thermal Shift Assays (CETSA) |

| Chemical Probe Development | Specific Kinases or other identified targets | Target Validation, Visualization of Biological Processes, Target Engagement Studies | Affinity Chromatography, Fluorescence Microscopy, Western Blotting |

| High-Throughput Screening | Novel, Unidentified Targets | Drug Discovery, Lead Optimization | Phenotypic Screening, Target-based Screening, Fragment-based Screening |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-2-cyclobutyl-7-methyl-7H-purine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, substituting chlorine at the 6-position of purine derivatives (e.g., 2,6-dichloro-7-methylpurine) with cyclobutyl groups under reflux in anhydrous THF with a palladium catalyst (e.g., Pd(PPh₃)₄) achieves moderate yields (~45-60%). Temperature control (70-80°C) and exclusion of moisture are critical to minimize side reactions like hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for cyclobutyl protons (δ 2.5-3.0 ppm, multiplet) and methyl groups (δ 3.2-3.5 ppm, singlet). The absence of aromatic protons confirms substitution at the 2-position.

- ¹³C NMR : A peak near δ 160 ppm corresponds to the chlorine-substituted carbon at position 5.

- IR : A strong C-Cl stretch at ~750 cm⁻¹ and N-H vibrations (purine ring) at ~3200 cm⁻¹ validate functional groups .

- MS : Molecular ion [M+H]⁺ should match the theoretical molecular weight (C₁₀H₁₂ClN₅: 237.08 g/mol).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can optimize the compound’s geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) evaluates binding affinities. For instance, cyclobutyl groups may enhance hydrophobic interactions in enzyme pockets, while the chlorine atom stabilizes binding via halogen bonds . Validate predictions with in vitro assays (e.g., enzyme inhibition studies).

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Triangulation : Cross-validate NMR, IR, and MS data. For example, if IR lacks a C-Cl stretch, confirm chlorine presence via elemental analysis or X-ray crystallography.

- Dynamic Effects : Consider tautomerism (e.g., 7H vs. 9H purine forms) causing unexpected NMR shifts. Use variable-temperature NMR to detect equilibrium states.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For purine derivatives, slow evaporation from DMSO/water often yields suitable crystals .

Q. How do substituent modifications (e.g., cyclobutyl vs. phenyl groups) affect the compound’s solubility and bioactivity?

- Methodological Answer :

- Solubility : Cyclobutyl groups reduce polarity compared to phenyl rings. Measure logP values (shake-flask method) to quantify hydrophobicity.

- Bioactivity : Compare IC₅₀ values in enzyme assays. For example, cyclobutyl-substituted purines may exhibit higher membrane permeability but lower affinity for polar binding sites than phenyl analogs. Use QSAR models to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.